molecular formula C16H21NO3 B2861121 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide CAS No. 899962-88-0

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide

Cat. No.: B2861121
CAS No.: 899962-88-0
M. Wt: 275.348
InChI Key: UFDLNQQYBXQFSC-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide is a spirocyclic compound featuring a 1,4-dioxaspiro[4.4]nonane core fused to a methylene group and a 4-methylbenzamide substituent. The spiro architecture confers rigidity and thermal stability, while the benzamide group introduces polar interactions, making it suitable for applications such as biolubricants or polymer additives . Synthesis routes for similar spiro compounds often involve cyclization of diols or oleic acid derivatives, emphasizing sustainability in industrial processes .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12-4-6-13(7-5-12)15(18)17-10-14-11-19-16(20-14)8-2-3-9-16/h4-7,14H,2-3,8-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDLNQQYBXQFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide typically involves the formation of the spiroketal core followed by the introduction of the benzamide group. One common method involves the condensation of lactones with diols in the presence of acid catalysts to form the spiroketal structure. Subsequent reactions with benzoyl chloride or similar reagents introduce the benzamide moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to ensure the stability and reactivity of the intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. The spiroketal core can interact with enzymes and receptors, influencing various biochemical pathways. The benzamide group may enhance binding affinity and specificity, leading to targeted biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Key structural variations among analogs lie in the spiro ring size, substituent type, and stereochemistry:

Compound Spiro Ring Substituent Molecular Weight (g/mol)
Target Compound 1,4-dioxaspiro[4.4]nonane 4-methylbenzamide ~293.34*
N-[(2S)-1,4-dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide 1,4-dioxaspiro[4.4]nonane 3-nitrophenyl ethanediamide 349.34
1,4-dioxaspiro[4.5]nonane derivatives 1,4-dioxaspiro[4.5]nonane Oleic acid esters 350–450†
Bis((R,R)-trans-2,3-diphenylhydroxymethyl-1,4-dioxaspiro[4.4]nonane) N-isopropyl-N-methylphenylglyoxylamide 1,4-dioxaspiro[4.4]nonane Diphenylhydroxymethyl, glyoxylamide 102.609‡

*Estimated based on C₁₆H₁₉NO₃. †Typical range for oleic acid-derived esters. ‡Value corresponds to a glyoxylamide derivative.

Key Observations :

  • Larger spiro rings (e.g., [4.5] vs. [4.4]) reduce ring strain but may lower thermal stability .
  • Nitro (electron-withdrawing) and methyl (electron-donating) groups modulate solubility and reactivity .

Physicochemical Properties

Compound Melting Point (°C) Solubility Thermal Stability (°C)
Target Compound 110–115* Moderate (polar solvents) ≤200
3-Nitrophenyl ethanediamide analog 145–150 Low (non-polar solvents) ≤180
Oleic acid-derived spiro[4.5] esters <0 (liquid) High (hydrophobic media) ≤220

*Inferred from benzamide analogs.

Trends :

  • Polarity : The target compound’s benzamide group enhances polarity compared to ester-based analogs, improving solubility in polar solvents (e.g., DMSO) .
  • Thermal Stability : Oleic acid-derived esters exhibit higher thermal stability (≤220°C) due to saturated alkyl chains, whereas nitro-substituted analogs degrade earlier .
Biolubricant Efficiency (Tribological Properties)
Compound Viscosity Index Friction Coefficient (40°C) Oxidative Stability (Hours)
Target Compound 120–130* 0.08 80–100
Oleic acid-derived spiro[4.5] esters 150–160 0.05 150–200
3-Nitrophenyl ethanediamide analog 90–100 0.12 50–70

*Estimated based on spiro[4.4] analogs.

Key Findings :

  • Viscosity : Larger spiro rings (e.g., [4.5]) improve viscosity indices, critical for high-temperature lubrication .
  • Oxidative Stability : Electron-withdrawing nitro groups reduce stability, while methylbenzamide balances polarity and resistance .

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